molecular formula C40H41F6N3O5S B000236 Lomitapide mesylate CAS No. 202914-84-9

Lomitapide mesylate

Numéro de catalogue B000236
Numéro CAS: 202914-84-9
Poids moléculaire: 789.8 g/mol
Clé InChI: QKVKOFVWUHNEBX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of lomitapide involves key intermediates such as 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid, which is crucial for its production. The crystal structure of this intermediate highlights its importance in the overall synthesis pathway of lomitapide mesylate, demonstrating the compound's complex chemistry and the meticulous steps required for its synthesis (Zhang et al., 2014).

Applications De Recherche Scientifique

1. Lowering Low-Density Lipoprotein Cholesterol (LDL-C) in Homozygous Familial Hypercholesterolemia

  • Summary of Application : Lomitapide is approved for lowering low-density lipoprotein cholesterol (LDL-C) in homozygous familial hypercholesterolemia, which is a rare genetic disorder .
  • Methods of Application : This was a retrospective review of patients who were actively prescribed lomitapide at King Abdulaziz Medical City, Riyadh, Saudi Arabia, from 2019 to 2022 . Data collection included demographics, confirmed gene mutation results, duration of lomitapide therapy, baseline, on-treatment, last LDL-C levels, percent reduction in LDL-C after 1-3 months of therapy (whichever was first available), other LDL-C lowering therapies used, liver function tests, adverse effects, and compliance .
  • Results : Eight adult patients were included in the review, with a mean age of 25.5 years. Approximately 75% were female, and the duration of treatment with lomitapide ranged from 9 months to 3 years . The mean baseline LDL-C at presentation to our facility was 17.2 mmol/L (range, 11.78–21.97 mmol/L), the mean percent drop in LDL-C with lomitapide was 34.1% (range, 0%–87%), gastrointestinal disturbances were documented in 50% of the patients, and no cases of severe liver toxicities or increase in liver enzymes were seen .

2. Anticancer Agent That Induces Autophagic Cell Death via Inhibiting mTOR

  • Summary of Application : Lomitapide, a cholesterol-lowering drug, is an anticancer agent that induces autophagic cell death via inhibiting mTOR .
  • Methods of Application : Using a structure-based virtual screen analysis, researchers identified lomitapide as a potential mTOR complex 1 (mTORC1) inhibitor . The study showed that lomitapide directly inhibits mTORC1 in vitro and induces autophagy-dependent cancer cell death by decreasing mTOR signaling, thereby inhibiting the downstream events associated with increased LC3 conversion in various cancer cells (e.g., HCT116 colorectal cancer cells) and tumor xenografts .
  • Results : Lomitapide significantly suppresses the growth and viability along with elevated autophagy in patient-derived colorectal cancer organoids . Furthermore, a combination of lomitapide and immune checkpoint blocking antibodies synergistically inhibits tumor growth in murine MC38 or B16-F10 preclinical syngeneic tumor models .

3. Microsomal Triglyceride Transfer Protein Inhibitor

  • Summary of Application : Lomitapide is a first-in-class microsomal triglyceride transfer protein inhibitor for the treatment of Homozygous Familial Hypercholesterolemia (HoFH) . This review provides an update on data emerging from real-world studies of lomitapide following on from its pivotal phase 3 clinical trial in HoFH .
  • Methods of Application : The study was a retrospective review of patients who were actively prescribed lomitapide . Data collection included demographics, confirmed gene mutation results, duration of lomitapide therapy, baseline, on-treatment, last LDL-C levels, percent reduction in LDL-C after 1-3 months of therapy (whichever was first available), other LDL-C lowering therapies used, liver function tests, adverse effects, and compliance .
  • Results : Data from case series of varying sizes, and from a 163-patient registry of HoFH patients receiving lomitapide, have demonstrated that lomitapide doses are lower and adverse events less severe than in the phase 3 study . Lomitapide enables many patients to reach European Atherosclerosis Society LDL-C targets . Some patients are able to reduce frequency of lipoprotein apheresis or, in some cases, stop the procedure altogether—unless there is significant elevation of lipoprotein (a) .

4. Inhibitor of the Microsomal Triglyceride Transfer Protein

  • Summary of Application : Lomitapide is an orally administered inhibitor of the microsomal triglyceride transfer protein . It inhibits the synthesis of chylomicrons and very low-density lipoprotein, thereby reducing plasma levels of low-density lipoprotein cholesterol (LDL-C) .
  • Methods of Application : In a multinational single-arm, open-label, 78-week, phase III trial, lomitapide reduced mean plasma LDL-C levels by 50 % from baseline in 23 evaluable adults with homozygous familial hypercholesterolemia over a 26 week treatment period .
  • Results : Reductions from baseline in LDL-C levels were sustained for up to 78 weeks with continued lomitapide treatment . The most common adverse events in the phase III trial were gastrointestinal events .

5. Ameliorating Cerebral Ischemia/Reperfusion Injury

  • Summary of Application : Lomitapide has been found to ameliorate cerebral ischemia/reperfusion injury by promoting neuronal autophagy and inhibiting microglial migration .
  • Methods of Application : Experimental cerebral ischemia was induced by middle cerebral artery occlusion (MCAO) in adult male C57BL/6 mice and simulated by oxygen-glucose deprivation in N2a-BV2 cells in co-cultivation .
  • Results : Lomitapide significantly increased the survival rate, reduced the neuronal tissue loss, and improved the neurological function after MCAO . Furthermore, lomitapide could increase the expression of LC3-II, reduce the expression of P62 and LAMP2, promote autophagic flux, and inhibit apoptosis by increasing and inhibiting the expression of the apoptosis-associated proteins Bcl-2 and Bax, respectively . In addition, lomitapide inhibited the migration of pro-inflammatory microglia .

6. Inhibitor of the Microsomal Triglyceride Transfer Protein

  • Summary of Application : Lomitapide is a potent inhibitor of microsomal triglyceride transfer protein . It inhibits the synthesis of chylomicrons and very low-density lipoprotein, thereby reducing plasma levels of low-density lipoprotein cholesterol (LDL-C) .
  • Methods of Application : This application of Lomitapide is based on its mechanism of action as an inhibitor of the microsomal triglyceride transfer protein .
  • Results : By inhibiting the microsomal triglyceride transfer protein, Lomitapide reduces the synthesis of chylomicrons and very low-density lipoprotein, thereby reducing plasma levels of low-density lipoprotein cholesterol (LDL-C) .

Safety And Hazards

Lomitapide may cause serious damage to the liver . It can cause elevations in transaminases . In a Phase III study, lomitapide led to elevated aminotransferase levels and fat accumulation in the liver .

Propriétés

IUPAC Name

methanesulfonic acid;N-(2,2,2-trifluoroethyl)-9-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]piperidin-1-yl]butyl]fluorene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H37F6N3O2.CH4O3S/c40-38(41,42)25-46-36(50)37(33-13-5-3-10-30(33)31-11-4-6-14-34(31)37)21-7-8-22-48-23-19-28(20-24-48)47-35(49)32-12-2-1-9-29(32)26-15-17-27(18-16-26)39(43,44)45;1-5(2,3)4/h1-6,9-18,28H,7-8,19-25H2,(H,46,50)(H,47,49);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVKOFVWUHNEBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H41F6N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174170
Record name Lomitapide mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

789.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lomitapide mesylate

CAS RN

202914-84-9
Record name Lomitapide mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202914-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lomitapide mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202914849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lomitapide mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,2,2-Trifluoroethyl)-9-[4-[4-[[[4'-(trifluoromethyl)[1,1'-biphenyl]2-yl]carbonyl]amino]-1-piperidinyl]butyl]9H-fluoren-9-carboxamde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOMITAPIDE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4S83CP54E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lomitapide mesylate
Reactant of Route 2
Lomitapide mesylate
Reactant of Route 3
Reactant of Route 3
Lomitapide mesylate
Reactant of Route 4
Reactant of Route 4
Lomitapide mesylate
Reactant of Route 5
Reactant of Route 5
Lomitapide mesylate
Reactant of Route 6
Reactant of Route 6
Lomitapide mesylate

Citations

For This Compound
77
Citations
LM Capsules - 2012 - researchgate.net
This briefing document contains background information prepared by the Food and Drug Administration (FDA) for the panel members of the advisory committee. The FDA background …
Number of citations: 0 www.researchgate.net
WA PHAR - coordinatedcarehealth.com
Background: Lomitapide is a microsomal triglyceride transfer protein inhibitor indicated as an adjunct to a low-fat diet and other lipid lowering treatments, including LDL apheresis where …
Number of citations: 0 www.coordinatedcarehealth.com
JI Won, J Zhang, KM Tecson… - Reviews in …, 2017 - researchgate.net
… Our patient could be considered a hyperresponder to lomitapide mesylate possibly due to concomitant use of ezetimibe and impairment in both cholesterol and fat absorption in the …
Number of citations: 12 www.researchgate.net
DA Hussar, A Ahmad - Journal of the American Pharmacists Association, 2013 - japha.org
… Lomitapide mesylate is supplied in capsules containing the equivalent of 5, 10, and 20 mg lomitapide free base. The capsules should be swallowed whole and should not be opened, …
Number of citations: 3 www.japha.org
A Giammanco, AB Cefalù, D Noto… - Current Medicinal …, 2020 - ingentaconnect.com
Background: Lomitapide (Juxtapid® in US and Lojuxta® in Europe) is the first developed inhibitor of the Microsomal Triglyceride Transfer Protein (MTP) approved as a novel drug for the …
Number of citations: 9 www.ingentaconnect.com
E Khoury, D Brisson, N Roy, G Tremblay… - Expert opinion on drug …, 2019 - Taylor & Francis
Introduction: Homozygous familial hypercholesterolemia (HoFH) is a rare and life-threatening lipid disorder characterized by extremely elevated low-density lipoprotein-cholesterol (LDL…
Number of citations: 21 www.tandfonline.com
AC Goldberg - Journal of clinical lipidology, 2013 - Elsevier
Microsomal triglyceride transfer protein, which is localized in the endoplasmic reticulum of enterocytes and hepatocytes, is necessary for the formation of chylomicron and very low-…
Number of citations: 30 www.sciencedirect.com
Y Zheng, Y Hu, Z Han, F Yan, S Zhang… - CNS Neuroscience …, 2022 - Wiley Online Library
… Lomitapide mesylate is an inhibitor of microsomal triglyceride transfer protein (MTP) used … Our previous computer model screening indicated lomitapide mesylate as an inhibitor of …
Number of citations: 3 onlinelibrary.wiley.com
XY Zhang, BN Liu, PB Wang, DK Liu - … Crystallographica Section E …, 2014 - scripts.iucr.org
… The title compound, C 18 H 17 BrO 2 , is a key intermediate in the synthesis of lomitapide mesylate, a microsomal triglyceride transfer protein inhibitor. Its asymmetric unit contains two …
Number of citations: 1 scripts.iucr.org
H Peng, C Ding, L Jiang, W Tang, Y Liu, L Zhao… - Science China Life …, 2022 - Springer
… Our results demonstrated that lomitapide mesylate could inhibit SARSCoV-2 infection in vivo. It is possible that, as for many other viruses, the SARS-CoV-2 cell life is also regulated by …
Number of citations: 16 link.springer.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.